molecular formula C29H43ClN8O8 B1383428 Boc-Gln-Ala-Arg-AMC HCl CAS No. 201849-55-0

Boc-Gln-Ala-Arg-AMC HCl

Cat. No. B1383428
M. Wt: 667.2 g/mol
InChI Key: PJANUSPBJOFUEZ-BOKRKPFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Gln-Ala-Arg-AMC HCl” is a highly reactive substrate for trypsin . It is also a fluorogenic substrate for prostasin and matriptase . It has been used to measure the enzymatic activity of trypsin and TMPRSS2 .


Molecular Structure Analysis

The molecular formula of “Boc-Gln-Ala-Arg-AMC HCl” is C29H42N8O8 · HCl . Its molecular weight is 667.15 .


Chemical Reactions Analysis

“Boc-Gln-Ala-Arg-AMC HCl” is a substrate for trypsin , which means it undergoes a chemical reaction when it encounters this enzyme. The exact nature of this reaction would depend on the specific conditions and the presence of other molecules.


Physical And Chemical Properties Analysis

“Boc-Gln-Ala-Arg-AMC HCl” is a solid compound . It is soluble in methanol . The storage temperature is less than -15°C .

Scientific Research Applications

Enzyme Activity and Cancer Research

Boc-Gln-Ala-Arg-AMC HCl is used in the study of enzyme activities, particularly those related to cancer. One example is its use in researching matriptase, an enzyme initially isolated from human breast cancer cells. Matriptase can cleave synthetic substrates like Boc-Gln-Ala-Arg-AMC, playing a role in activating downstream effectors important for extracellular matrix degradation and epithelial migration, crucial in cancer invasion and metastasis (Lee, Dickson, & Lin, 2000).

Viral Infection Studies

Boc-Gln-Ala-Arg-AMC HCl is also relevant in studying viral infections. Research on human cytomegalovirus (HCMV) utilized small molecular prodrug substrates, including Boc-l-Ala-ONp, for site-specific activation by an HCMV-encoded protease. This approach aimed to develop selective prodrug candidates like Ac-l-Gln-l-Ala-GCV for targeted drug delivery (Sabit et al., 2013).

Blood-Clotting Proteases Research

In blood-clotting studies, Boc-Gln-Ala-Arg-AMC HCl is used as a sensitive substrate for proteases. It helps in identifying specific substrates for enzymes like human alpha-thrombin and bovine trypsin. Its high reactivity and specific cleavage properties make it valuable in understanding the biochemical mechanisms of blood clotting (Kawabata et al., 1988).

Biophysical Research

This compound also finds application in biophysical research, such as in studying the aggregation of peptide fragments. For example, studies on the 11-21 fragment of suzukacillin and its analogs, including Boc-Gln-Ala-Arg-AMC HCl, have contributed to understanding peptide aggregation and the role of specific amino acid residues in stabilizing peptide structures (Iqbal & Balaram, 1981).

Safety And Hazards

Personal precautions, protective equipment, and emergency procedures should be taken to avoid the formation of dust. Use of a respiratory protective device against the effects of fumes/dust/aerosol is recommended. Protective clothing should be worn .

properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H/t16-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANUSPBJOFUEZ-BOKRKPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43ClN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln-Ala-Arg-AMC HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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